molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No. B046912
CAS RN: 103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have focused on innovative methods for the synthesis of N,N-Dimethylbenzylamine derivatives and related compounds. For instance, a practical synthesis has been described for N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine and its analogs, showcasing the efficiency of these compounds in derivatization detectable by mass spectrometry, akin to Sanger's reagent for amino acid derivatization (Liu & Sayre, 2004). Additionally, indirect ortho functionalization of substituted toluenes through ortho olefination of N,N-dimethylbenzylamines has been developed, revealing the role of acidity in reaction conditions for regioselective transformations (Cai et al., 2007).

Molecular Structure Analysis

The molecular structure of N,N-Dimethylbenzylamine and its derivatives has been extensively studied to understand its reactivity and interaction with various substrates. Key studies include the examination of its role as a substrate for ruthenium-catalyzed C-H (thio)amidation, where insertion reactions and the catalytic process have been analyzed through mass spectrometry and density functional theory calculations (Altalhi et al., 2021).

Chemical Reactions and Properties

N,N-Dimethylbenzylamine participates in a variety of chemical reactions, serving as a critical component in the synthesis of complex molecules. For example, its use in palladium-catalyzed ortho carbonylation highlights its utility in introducing functional groups adjacent to the nitrogen atom, facilitating the synthesis of ortho-methyl benzoate derivatives (Li et al., 2010). Furthermore, its application in the synthesis of serotonin transporter ligands underscores its importance in medicinal chemistry for the development of diagnostic tools (Jarkas et al., 2008).

Physical Properties Analysis

The physical properties of N,N-Dimethylbenzylamine, such as boiling point, melting point, and solubility, are crucial for its application in various chemical syntheses. Research focusing on the synthesis conditions, like the acid-catalyzed synthesis from benzylamine and methanol, provides insight into the optimal conditions for its production and use in further chemical processes (Nandi et al., 2007).

Chemical Properties Analysis

The chemical properties of N,N-Dimethylbenzylamine, including its reactivity, catalytic activity, and role in synthesis reactions, are integral to its widespread use in organic chemistry. Its effectiveness as an organocatalyst in the synthesis of dihydropyrano[3,2-c]chromene derivatives highlights its catalytic versatility and efficiency in promoting multicomponent condensation reactions (Kiyani & Jalali, 2016).

Scientific Research Applications

  • Curing Agents : Fryauf, Strehmel, and Fedtke (1993) noted that N,N-dimethylbenzylamine can accelerate the reaction of glycidyl ethers with primary aromatic amines, useful in preventing etherification and homopolymerization (Fryauf et al., 1993).

  • Catalysis in Chemical Reactions : Altalhi et al. (2021) found that N,N-dimethylbenzylamine is an inefficient substrate for ruthenium-catalyzed C-H (thio)amidation, compared to other methods (Altalhi et al., 2021).

  • Organic Synthesis : Li, Cai, and Shi (2010) developed a method for regioselective carbonylation of N,N-dimethylbenzylamines, which is useful in synthesizing variolaric acid fragments (Li, Cai, & Shi, 2010).

  • Peptide Sequencing : Fu and Li (2005) demonstrated the use of N-terminal isotopic dimethylation for de novo sequencing of neuropeptides, revealing distinct fragmentation patterns not previously reported (Fu & Li, 2005).

  • Thermal Decomposition Studies : Farooq and Iqbal (1999) observed that N,N-dimethylbenzylamine complexes with various metals show distinct thermal decomposition patterns, indicating potential applications in different fields (Farooq & Iqbal, 1999).

  • Complex Formation and Reaction : Yamamoto and Yamazaki (1980) studied the reactions of N,N-dimethylbenzylamine complex of palladium(II) with isocyanides, leading to the formation of N,N-dimethyl(o-aminoacyl)benzylamine (Yamamoto & Yamazaki, 1980).

  • Organolithium Chemistry : Viswanathan and Wilkie (1973) explored the organolithium derivatives of dimethylbenzylamines, revealing lithiation at the ortho position and potential applications in lithium-nitrogen interactions (Viswanathan & Wilkie, 1973).

  • Nitrogen Ylides Generation : Zotto et al. (2000) found that the complex [RuCl(5-C5H5)(PPh3)2] is highly catalytic in generating nitrogen ylides from tertiary amines and α-diazo ketones (Zotto et al., 2000).

  • Oxygenation of Cyclopalladated Derivatives : Koten et al. (2010) showed the oxygenation of cyclopalladated N,N-dimethylbenzylamine derivatives with tert-butyl hydroperoxide, indicating potential applications in organic synthesis (Koten et al., 2010).

  • Enzymatic Studies : Hsu and Mandell (1973) identified multiple N-methyltransferases in rat brain specific for aromatic alkylamines, suggesting potential for enzymatic N-methylation studies (Hsu & Mandell, 1973).

Safety And Hazards

N,N-Dimethylbenzylamine is harmful upon contact with the skin, if swallowed, and if inhaled . It can cause severe skin burns and eye damage . Additionally, it has the potential to be toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dimethyl-1-phenylmethanamine
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InChI

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
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InChI Key

XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1
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Molecular Formula

C9H13N, Array
Record name BENZYLDIMETHYLAMINE
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Related CAS

1875-92-9 (hydrochloride)
Record name N,N-Dimethylbenzylamine
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DSSTOX Substance ID

DTXSID8021854
Record name N,N-Dimethylbenzylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Benzenemethanamine, N,N-dimethyl-
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Boiling Point

357.8 °F at 760 mmHg (USCG, 1999), 180 °C
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Flash Point

140 °F, 57 °C o.c.
Record name N-Benzyl dimethylamine
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Solubility

Solubility in water, g/100ml: 1.2 (moderate)
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Density

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Pressure

0.58 [mmHg]
Record name N-Benzyl dimethylamine
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Product Name

N,N-Dimethylbenzylamine

CAS RN

103-83-3, 28262-13-7
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Melting Point

-103 °F (USCG, 1999), -75 °C
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Synthesis routes and methods I

Procedure details

To a glass-lined, stainless steel microreactor were charged 2 ml of benzyl alcohol, 1 ml of trimethylamine, and carbon monoxide (900 psi). The reactor was shaken 5 hours at 200° C. A large yield of benzyldimethylamine was obtained.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
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Quantity
2 mL
Type
reactant
Reaction Step One
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1 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-dimethylbenzamide (0.49 g, 3.0 mmol), triethoxysilane (1.4 mL, 7.5 mmol), titanium (IV) isopropoxide (0.04 mL, 0.15 mmol), and C6H6 (0.5 mL) were added to a flask open to the air and capped with a CaSO4 drying tube. The reaction mixture was heated to 60° C. for 16 hours. The solvent was removed in Vacuo and the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL). This mixture was stirred for 3 hours at room temperature and then poured into ethyl ether and washed with 1 M NaOH (5×50mL). The ether extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to produce 0.30 g of N,N-dimethyl benzylamine as a yellowish oil (74% yield).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10.7 g (0.08 mole) of ethyl carbitol was added dropwise to a mixture consisting of 1.5 g (0.04 mole) of sodium borohydride and 15 ml of xylene at 120° C. for 1.5 hours. The mixture was agitated at 120° C. for one hour. A mixture consisting of 3 g (0.02 mole) of N,N-dimethyl benzamide and 10 ml of xylene was added dropwise to the mixture over 0.5 hours. Subsequently, the resulting mixture was agitated at 120° C. for 20 hours. After cooling to room temperature, the mixture was neutralized with dilute sulfuric acid. As a result, N,N-dimethylbenzylamine was obtained in 51% yield and benzyl alcohol in 47% yield, respectively.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
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Quantity
15 mL
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3 g
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylbenzylamine
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N,N-Dimethylbenzylamine
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N,N-Dimethylbenzylamine
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N,N-Dimethylbenzylamine
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N,N-Dimethylbenzylamine
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N,N-Dimethylbenzylamine

Citations

For This Compound
4,160
Citations
A Panda, G Mugesh, HB Singh, RJ Butcher - Organometallics, 1999 - ACS Publications
A series of intramolecularly coordinated organochalcogen compounds incorporating the 8-(dimethylamino)-1-naphthyl and 2-[(dimethylamino)methyl]phenyl groups has been …
Number of citations: 135 pubs.acs.org
AR Lepley, RH Becker… - The Journal of Organic …, 1971 - ACS Publications
Ar-Methyl-A-(a-phenethyl) aniline (1) was obtained as the principal amine addition-rearrangement product when benzyne was generated by theattack of organolithium compounds on …
Number of citations: 30 pubs.acs.org
S Li, ER Bernstien, JI Seeman - The Journal of Physical Chemistry, 1992 - ACS Publications
Mass-resolved excitation spectra (MRES) of deuterated and nondeuterated benzylamine, 7V, 7V-dimethylbenzylamine, and a number of their4-ethyl-, 3-methyl-, and 3-fluoro-substituted …
Number of citations: 16 pubs.acs.org
AC Behrle, JAR Schmidt - Organometallics, 2011 - ACS Publications
A series of new homoleptic rare-earth-metal complexes was synthesized using salt metathesis reactions between LnCl 3 and α-K(DMBA) (Ln = La (1), Ce (2), Pr (3), Nd (4), Sm (5), Gd (6…
Number of citations: 28 pubs.acs.org
JE Barry, M Finkelstein, EA Mayeda… - The Journal of Organic …, 1974 - ACS Publications
The anodic oxidation of (V. TV-dimethylbenzylamine has been studied in methanol-tetra-ro-butylammonium flu-oroborate and in methanol-potassium hydroxide. The major oxidation …
Number of citations: 34 pubs.acs.org
S Kolay, N Ghavale, A Wadawale, D Das… - … , Sulfur, and Silicon and …, 2013 - Taylor & Francis
Organochalcogenolate-bridged cyclometalated palladium(II) complexes of the formulae, [Pd 2 (μ-Epy) 2 (Me 2 NCH 2 C 6 H 4 -C,N) 2 ] (2) (E = S (2a), Se (2b)), [Pd 2 (μ-SAr)(μ-Cl)(Me 2 …
Number of citations: 11 www.tandfonline.com
Y Yamamoto, H Yamazaki - Inorganica Chimica Acta, 1980 - Elsevier
The reaction of N,N-dimethylbenzylamine complex of palladium(II) with isocyanides led to a cleavage of halide bridges to give (oC 6 H 4 CH 2 NMe 2 )Pd(RNC)Cl 2. On heating of 2 in …
Number of citations: 81 www.sciencedirect.com
AR Petrov, O Thomas, K Harms, KA Rufanov… - Journal of …, 2010 - Elsevier
Stepwise substitution of benzylic CH 2 protons in ortho-metallated N,N-dimethylbenzylamine (dmba) ligands leads to chiral ortho-metallated N,N,α-trimethylbenzylamine (tmba) and …
Number of citations: 12 www.sciencedirect.com
DK Nandi, SK Palit, DC Deka - Journal of Chemical …, 1987 - Wiley Online Library
The synthesis of N,N‐dimethylbenzylamine from benzylamine and methanol in the presence of hydrochloric acid catalyst has been carried out under pressure. Nitrogen pressure is …
Number of citations: 6 onlinelibrary.wiley.com
NL Weinberg - The Journal of Organic Chemistry, 1968 - ACS Publications
Evidence is presented that the anodic methoxylation of,-dimethylbenzylamine (DMB) in alkaline methanolic solution occurs by direct charge transfer of adsorbed DMB at the anode …
Number of citations: 41 pubs.acs.org

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